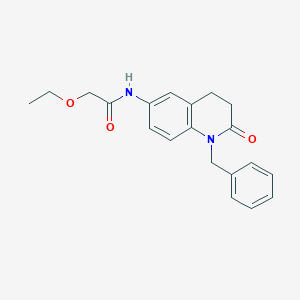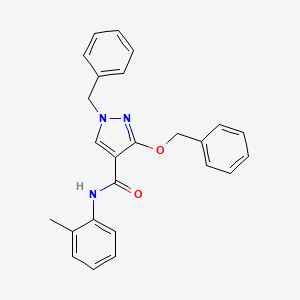
1-benzyl-3-(benzyloxy)-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(benzyloxy)-N-(2-methylphenyl)-1H-pyrazole-4-carboxamide, commonly referred to as BPC, is a novel benzyloxy-pyrazole-carboxamide compound that has recently been investigated for its potential applications in the fields of pharmacology and biochemistry. BPC has been found to possess a wide range of biochemical and physiological effects, and has been the subject of numerous laboratory experiments.
科学的研究の応用
BPC has been found to have numerous applications in the fields of pharmacology and biochemistry. BPC has been used in the study of drug metabolism, enzyme inhibition, and receptor binding. In addition, BPC has been used as an inhibitor of the enzyme acetylcholinesterase, which has implications for the treatment of Alzheimer's disease. BPC has also been used to study the effects of oxidative stress on cells, as well as the effects of various drugs on cell proliferation.
作用機序
The mechanism of action of BPC is still being studied, but it is believed to involve the inhibition of acetylcholinesterase, as well as the binding of BPC to certain receptors. BPC has also been found to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and has implications for the treatment of inflammation and pain.
Biochemical and Physiological Effects
BPC has been found to have numerous biochemical and physiological effects. BPC has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase has implications for the treatment of Alzheimer's disease, as well as other cognitive disorders. BPC has also been found to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and has implications for the treatment of inflammation and pain. In addition, BPC has been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
The advantages of using BPC in laboratory experiments include its relatively low cost, its stability, and its ability to be synthesized in a relatively short amount of time. In addition, BPC has been found to have a wide range of biochemical and physiological effects, making it a useful tool in the study of various biological processes. The main limitation of using BPC in laboratory experiments is its potential toxicity, which must be taken into consideration when designing experiments.
将来の方向性
The potential future directions for BPC research include the further exploration of its mechanism of action, its potential therapeutic applications, and its potential use as a drug delivery system. In addition, further research into the biochemical and physiological effects of BPC is needed in order to fully understand its potential therapeutic applications. Finally, further research into the synthesis of BPC is needed in order to optimize the production of this compound.
合成法
The synthesis of BPC involves a multi-step reaction process. The first step involves the reaction of benzyl bromide with 2-methylphenylhydrazine in the presence of sodium acetate and acetic acid, which produces a benzyloxy-pyrazole-carboxamide intermediate. This intermediate is then reacted with ethyl chloroformate in the presence of pyridine, which produces the desired BPC compound. This synthesis method has been found to be effective in producing BPC with good yields.
特性
IUPAC Name |
1-benzyl-N-(2-methylphenyl)-3-phenylmethoxypyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-19-10-8-9-15-23(19)26-24(29)22-17-28(16-20-11-4-2-5-12-20)27-25(22)30-18-21-13-6-3-7-14-21/h2-15,17H,16,18H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAKLQNSKRJOCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-(benzyloxy)-N-(o-tolyl)-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-fluorobenzenesulfonyl)pyrrolidine-2-carboxamide](/img/structure/B6500901.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B6500912.png)
![2-({1-[(4-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6500917.png)
![N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-sulfamoylbenzamide](/img/structure/B6500932.png)
![6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chlorobenzoate](/img/structure/B6500942.png)
![N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(furan-2-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B6500946.png)
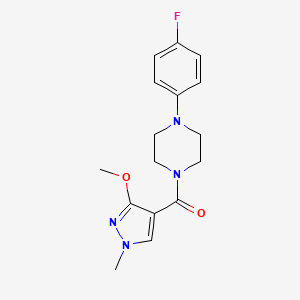
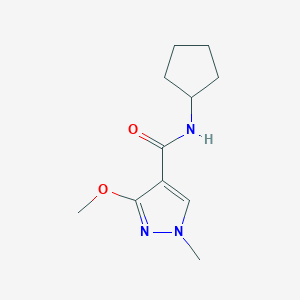
![3-methoxy-N-[2-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6500963.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6500968.png)
![N-[4-(dimethylamino)phenyl]-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B6500974.png)
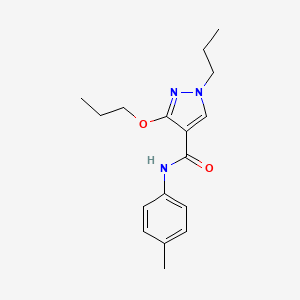
![1-{3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-1H-pyrazole-4-carbonyl}-4-methylpiperazine](/img/structure/B6500990.png)
